molecular formula C14H16FN5O3 B138858 (R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone CAS No. 168828-84-0

(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

Cat. No. B138858
M. Wt: 321.31 g/mol
InChI Key: FQUBFDDPWLBKIZ-NSHDSACASA-N
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Description

“®-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone” is a chemical compound . It is also known as "(5R)-5-(azidomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one" .


Molecular Structure Analysis

The molecular formula of this compound is C14H16FN5O3 . The molecular weight is 321.31 . Unfortunately, the specific structural details are not provided in the search results.


Physical And Chemical Properties Analysis

This compound has a melting point of 102.5-103.5 °C . It is slightly soluble in Chloroform and Methanol . It is a solid substance with a white to off-white color . The LogP value is 1.55 .

Scientific Research Applications

Structural and Spectral Studies

  • Full Characterization by NMR and Mass Spectrometry : This compound, as a precursor of linezolid, was characterized using solid-state nuclear magnetic resonance (SS NMR) and electron ionization mass spectrometry. These techniques revealed molecular disorder in linezolid's crystal lattice and detailed the compound's fragmentation pattern, which is notably complex due to the azide group at the methyl substituent (Wielgus, Paluch, Frelek, Szczepek, & Potrzebowski, 2015).

Synthesis Methods

  • Modified Synthesis Approach : A study reported a modified method for synthesizing this compound, improving efficiency by using cheaper reactants and combining steps, resulting in a higher yield (Yun & Huang Chang-jiang, 2005).

Antibacterial Activity

  • In Vitro Antibacterial Efficacy : This compound is a part of novel oxazolidinone analogs that showed significant antibacterial activity against various clinically important human pathogens, highlighting its potential in combating resistant bacterial strains (Zurenko et al., 1996).

Spectroscopic Analysis of Intermediates

  • Spectroscopic Identification in Sutezolid Synthesis : Spectroscopic methods, including infrared and Raman scattering, were used to identify intermediate products in the synthesis of sutezolid, another oxazolidinone derivative. This analysis is crucial for understanding the synthesis process and ensuring quality control (Michalska, Lewandowska, Mizera, Bocian, Pałys, & Cielecka‐Piontek, 2020).

Structure-Activity Relationship Studies

  • Evaluation of Antibacterial Oxazolidinone Derivatives : A study synthesized and evaluated several oxazolidinone derivatives, including those related to (R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone, to understand the structure-activity relationship in antibacterial agents (Wei-cheng, 2006).

Mechanistic and Photodegradation Studies

  • Mechanistic Study of Defluorination : Research on morpholinofluorophenyloxazolidinone, a related compound, provided insights into its photodegradation mechanism, revealing how environmental factors can influence the stability of such compounds (Fasani, Tilocca, Protti, Merli, & Albini, 2008).

Other Applications

  • Neurokinin-1 Receptor Antagonist Synthesis : A study described the synthesis of a compound structurally related to (R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone, demonstrating its potential in developing treatments for emesis and depression (Harrison et al., 2001).

Polymorphism and Solidification Studies

  • Polymorphic Solidification for Controlled Release : A study involving linezolid, for which (R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone is a precursor, examined its solidification in electrospun PCL fibers, offering insights into controlled drug release methods (Tammaro et al., 2015).

Safety And Hazards

The compound is associated with the GHS07 safety symbol . The hazard statements include H317 (May cause an allergic skin reaction) and H302 (Harmful if swallowed) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P272 (Contaminated work clothing should not be allowed out of the workplace), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P333+P313 (If skin irritation or rash occurs: Get medical advice/attention), P321 (Specific treatment (see … on this label)), P363 (Wash contaminated clothing before reuse), P501 (Dispose of contents/container to …), P264 (Wash … thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P501 (Dispose of contents/container to …) .

properties

IUPAC Name

(5R)-5-(azidomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O3/c15-12-7-10(1-2-13(12)19-3-5-22-6-4-19)20-9-11(8-17-18-16)23-14(20)21/h1-2,7,11H,3-6,8-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUBFDDPWLBKIZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CN=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937555
Record name 5-(Azidomethyl)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

CAS RN

168828-84-0
Record name (5R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168828-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deacetamide linezolid azide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168828840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Azidomethyl)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5R)-5-(azidomethyl)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.228.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEACETAMIDE LINEZOLID AZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK3Z2B8JFW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone
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Citations

For This Compound
1
Citations
P Shiyan, C Hua, YIN Jie - Journal of China Pharmaceutical …, 2022 - pesquisa.bvsalud.org
@# A UPLC-MS/MS method was established for the determination of the genotoxic impurity (R)-5-(azidomethyl)-3-[3-fluoro-4-(4-morpholinyl) phenyl]-2-oxazolidinone in linezolid API …
Number of citations: 0 pesquisa.bvsalud.org

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